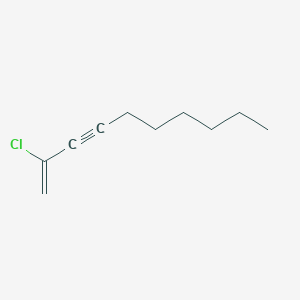
2-Chlorodec-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorodec-1-en-3-yne is an organic compound characterized by the presence of a chlorine atom, a double bond, and a triple bond within its molecular structure. This compound belongs to the class of haloalkenes and alkynes, making it a versatile molecule in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorodec-1-en-3-yne typically involves the chlorination of dec-1-en-3-yne. One common method is the addition of chlorine to dec-1-en-3-yne under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorodec-1-en-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
2-Chlorodec-1-en-3-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chlorodec-1-en-3-yne involves its interaction with various molecular targets. The presence of the chlorine atom and the unsaturated bonds allows the compound to participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromodec-1-en-3-yne: Similar structure but with a bromine atom instead of chlorine.
2-Iododec-1-en-3-yne: Contains an iodine atom, leading to different reactivity.
2-Fluorodec-1-en-3-yne: Fluorine substitution results in distinct chemical properties.
Uniqueness
2-Chlorodec-1-en-3-yne is unique due to the specific reactivity imparted by the chlorine atom. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, making it a versatile intermediate in various chemical reactions. Its combination of double and triple bonds also provides multiple sites for chemical modifications, enhancing its utility in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H15Cl |
|---|---|
Peso molecular |
170.68 g/mol |
Nombre IUPAC |
2-chlorodec-1-en-3-yne |
InChI |
InChI=1S/C10H15Cl/c1-3-4-5-6-7-8-9-10(2)11/h2-7H2,1H3 |
Clave InChI |
VGGJHRZVZIONJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



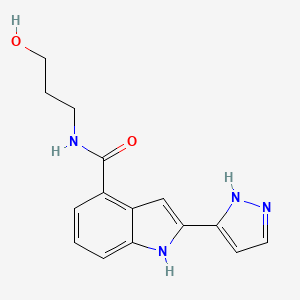

![Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B14219650.png)
![1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B14219654.png)
![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)

![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)
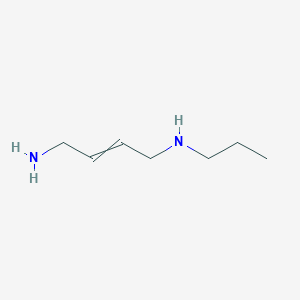
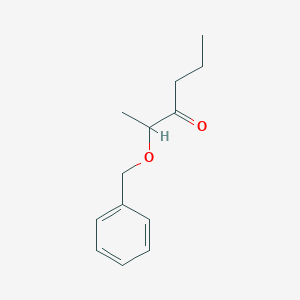

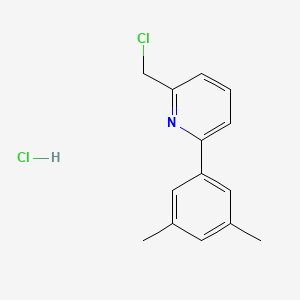
![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
